1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one
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Overview
Description
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a hydroxymethyl group and an oxolan ring, making it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, which are crucial for its applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in anhydrous conditions.
Major Products
Scientific Research Applications
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and other high-value chemicals
Mechanism of Action
The mechanism of action of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its therapeutic effects and other biological activities .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrouridine: A modified nucleoside with similar structural features.
4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one: Another compound with a hydroxymethyl group and an oxolan ring
Uniqueness
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one stands out due to its specific stereochemistry and the presence of both hydroxymethyl and oxolan groups.
Properties
Molecular Formula |
C12H13N5O4 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one |
InChI |
InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6?,7-,8-/m1/s1 |
InChI Key |
DUHWHZGZQYBCAZ-SPDVFEMOSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N4C=CN=C4NC3=O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O |
Origin of Product |
United States |
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